molecular formula C21H19NO2 B5830038 (2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)

(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)

Cat. No.: B5830038
M. Wt: 317.4 g/mol
InChI Key: XOXDXSCLGAGLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)” is a chemical compound with the molecular formula C11H15NO2 . It is also known as 2,6-Dimethyl-3,5-diacetyl-1,4-dihydropyridine . This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds .


Synthesis Analysis

The synthesis of 1,4-dihydropyridine derivatives, such as “(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)”, has been a subject of research . The synthesis often involves multi-component one-pot and green synthetic methodologies . For example, Gomha et al. reported a series of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazone derivatives started from 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of “(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)” is characterized by a 1,4-dihydropyridine core, which is a notable organic scaffold with diverse pharmaceutical applications .


Chemical Reactions Analysis

This compound is often used as a hydrogen source in conjugate reduction and organocatalytic reductive amination . The reaction process proceeds through activation of the aldehyde by the borane catalyst, followed by hydride transfer from the Hantzsch ester to the resulting activated aldehyde .


Physical and Chemical Properties Analysis

The compound has a melting point of 222-223 °C and a predicted boiling point of 339.6±42.0 °C. Its predicted density is 1.052±0.06 g/cm3 . It is soluble in organic solvents .

Scientific Research Applications

Bromination and Structural Analysis

  • Bromination of Dihydropyridines : Research by Skrastin'sh et al. (1991) indicates that 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines can be brominated at room temperature, forming various bromo derivatives. This process facilitates the conversion of bromomethyl-1,4-dihydropyridines into tetrahydrofuropyridines, suggesting potential in synthetic chemistry and structural transformations (Skrastin'sh et al., 1991).

  • Crystal Structure and Pharmacological Activity : Fossheim et al. (1982) studied the molecular structures of various 2,6-dimethyl-1,4-dihydropyridine derivatives, finding that the ring conformation significantly influences pharmacological activity as calcium channel antagonists. This study highlights the relationship between molecular structure and biological efficacy, which is crucial in drug design (Fossheim et al., 1982).

Synthesis and Characterization

  • Synthesis of Amphiphilic Dihydropyridines : Research on the synthesis and characterization of 2,6-di(bromomethyl)-1,4-dihydropyridines by Rucins et al. (2020) demonstrates their use as intermediates in the synthesis of various lipid-like compounds. This work is particularly relevant for the development of new cationic amphiphilic 1,4-dihydropyridine derivatives, offering potential applications in organic synthesis and drug delivery systems (Rucins et al., 2020).

Pharmacological Applications

  • Anticancer Activity : Gomha et al. (2020) synthesized a series of 1,4-dihydropyridine-3,5-dicarbohydrazone derivatives with demonstrated effectiveness against HepG2 cell lines. This research contributes to the development of novel compounds with potential anticancer properties, showcasing the therapeutic applications of dihydropyridine derivatives (Gomha et al., 2020).

Miscellaneous Applications

  • Larvicidal Activity : Rao et al. (2017) explored the larvicidal efficacy of new dihydropyridine derivatives against Anopheles arabiensis. This study indicates the potential use of these compounds in public health applications for mosquito control, highlighting a non-pharmacological application of dihydropyridine derivatives (Rao et al., 2017).

Properties

IUPAC Name

(5-benzoyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-14-18(20(23)16-9-5-3-6-10-16)13-19(15(2)22-14)21(24)17-11-7-4-8-12-17/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXDXSCLGAGLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)
Reactant of Route 2
Reactant of Route 2
(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)
Reactant of Route 3
(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)
Reactant of Route 4
(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)
Reactant of Route 5
(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)
Reactant of Route 6
(2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.